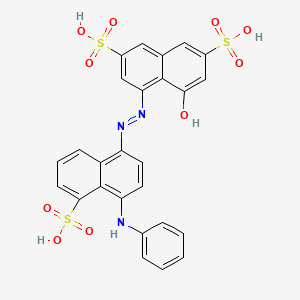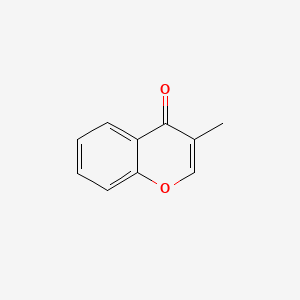
2-Methoxymethyl-1,4-naphthoquinone
Overview
Description
2-Methoxy-1,4-naphthoquinone (MNQ) is a compound derived from quinones. It has shown potent synergistic efficacy against drug-resistant bacteria . It’s also been found to have a potential inhibitory effect on Fusarium proliferatum, a fungus hazardous to agricultural plants, animals, and human health .
Synthesis Analysis
The synthesis of 2-methyl-1,4-naphthoquinone, a related compound, has been achieved by oxidation of 2-methylnaphthalene with peracetic acid . The process was catalyzed by a gold catalyst system synthesized using Ph3PAuCl .Molecular Structure Analysis
The molecular structure of MNQ has been analyzed computationally to identify its applications in the field of chemical and biological sciences . Most of the theoretical calculations were performed using DFT and TD-DFT approaches with the 6–311++G basis set .Chemical Reactions Analysis
1,4-Naphthoquinone, a natural organic compound derived from naphthalene, undergoes oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus to form 1,4-naphthoquinone . This compound, in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring, is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Scientific Research Applications
Antibacterial and Modulatory Activity
- Antibacterial and Modulatory Activity of Derivatives: Derivatives of 2-Methoxymethyl-1,4-naphthoquinone were studied for their antibacterial and modulatory activity. These derivatives showed potential as a therapeutic alternative for bacterial resistance, though their Minimum Inhibitory Concentrations (MICs) were not clinically significant. The combination with aminoglycosides like gentamicin and amikacin reduced the MICs of these antibiotics, suggesting a synergistic effect (Figueredo et al., 2020).
Antimicrobial Properties
- In Vitro Antimicrobial Activity: A series of 1,4-naphthoquinones, including derivatives, demonstrated significant in vitro antimicrobial activity. They were particularly effective against various Gram-positive and Gram-negative bacteria, presenting potential for application in antibiotic therapy (Riffel et al., 2002).
Pharmacological Potential
- Chemistry and Pharmacology Review: A review on 7-Methyljugulone, a derivative of 1,4-naphthoquinone, highlighted its diverse pharmacological activities such as antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This review underscores the broad pharmacological potential of naphthoquinone derivatives (Mbaveng & Kuete, 2014).
Applications in Organic Chemistry
- Reactions with Primary Amines: The reaction of 1,2-naphthoquinone with primary amines was studied, forming 2-amino-1,4-naphthoquinone derivatives. These findings are significant for understanding the chemical behavior of naphthoquinone in organic synthesis (Singh et al., 2007).
Antineoplastic Agents
- Design of Antineoplastic Agents: Research into 2-chloro-3-(substituted phenoxy)-1, 4-naphthoquinones and related compounds revealed interesting inhibitory activities in cytotoxic test systems, suggesting a new approach for the development of antineoplastic agents (Chang et al., 1999).
Alzheimer's Disease Research
- Antiamyloidogenic Properties: A study on several 1,4-naphthoquinones investigated their interaction with the amyloidogenic pathway of the amyloid precursor protein, particularly targeting β-secretase and β-amyloid peptide aggregation. This research offers insight into potential Alzheimer's disease treatments (Bermejo-Bescós et al., 2010).
Anticancer Activity
- Anticancer Activity in Lung Adenocarcinoma Cells: 2-Methoxy-1,4-naphthoquinone (MNQ) was shown to induce apoptosis in lung adenocarcinoma cells via oxidative stress-mediated pathways, suggesting its potential as a chemotherapeutic drug for lung cancer treatment (Ong et al., 2015).
Biochemical Analysis
- Quantitative Determination in Plasma: A high-performance liquid chromatographic method was developed for determining 2-methoxy-1,4-naphthoquinone in human plasma, contributing to the analytical chemistry field (Thongnopnua et al., 1991).
Mechanism of Action
MNQ has been found to suppress the proliferation and induce apoptosis of HCC cells through mitochondrial and Rel/NF-κB signal pathways . In addition, MNQ operates synergistically with tetracyclines by inhibiting the enzymatic activity of Tet (X3)/Tet (X4) proteins through interaction with their active residues .
Safety and Hazards
properties
IUPAC Name |
2-(methoxymethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-7-8-6-11(13)9-4-2-3-5-10(9)12(8)14/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZFXJTUZRXWNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60960136 | |
| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxymethyl-1,4-naphthoquinone | |
CAS RN |
39510-88-8 | |
| Record name | 2-Methoxymethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039510888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)
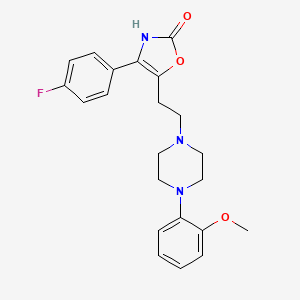

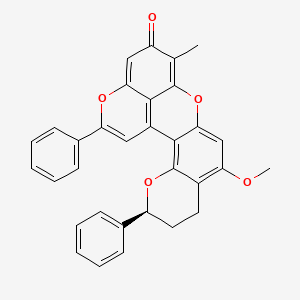
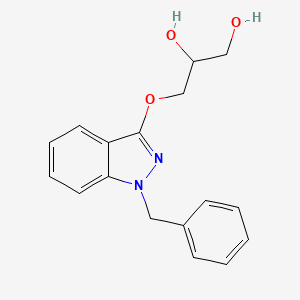
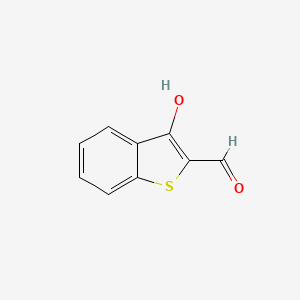
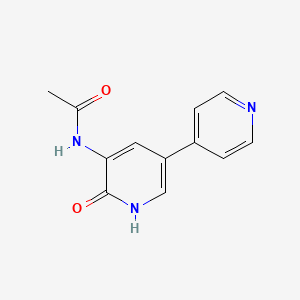
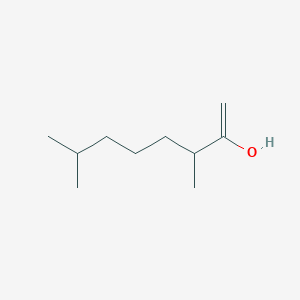
![[4-acetyloxy-6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-5-iodo-2-methyloxan-3-yl] acetate](/img/structure/B1206842.png)

